Researchers studying esophageal carcinogenesis often face variability in TSNA reference standards, compromising cross-study reproducibility. N-Nitrosonornicotine (NNN) solves this by providing a quantitatively validated, pathway-specific standard.
· 10-fold greater α-hydroxylation in esophageal tissue vs. NNK, generating 3.8 pmol pyridyloxobutyl DNA adducts/μmol guanine.
· (S)-NNN induces oral cavity tumors in 100% of treated rats; enantiopure forms available for P450 enzymology.
· Certified reference material (CRM) grade supports LC-MS/MS and GC-MS method validation per FDA and IARC protocols.
Molecular FormulaC9H11N3O
Molecular Weight177.20 g/mol
CAS No.16543-55-8
Cat. No.B136066
⚠ Attention: For research use only. Not for human or veterinary use.
N-Nitrosonornicotine (NNN, CAS 16543-55-8) is a tobacco-specific nitrosamine (TSNA) formed from nicotine and nornicotine during tobacco curing and smoking [1]. It is classified as a Group 1 human carcinogen by the International Agency for Research on Cancer (IARC) based on sufficient evidence in experimental animals and strong mechanistic data [2]. NNN is a primary reference standard for quantifying TSNAs in tobacco products, biological matrices, and environmental samples .
Reference Standard
Quantification of tobacco-specific nitrosamines (TSNAs) in tobacco, biological matrices, and environmental samples.
Carcinogenesis Research
Essential for esophageal and oral cavity carcinogenicity studies requiring enantiomer-specific metabolic activation data.
Enantiomer-Selective Workflow
Supports P450 enzyme kinetics and chiral TSNA analysis; racemic NNN may not reflect tissue-specific carcinogen profiles.
[1] Hecht, S. S. (1998). Biochemistry, biology, and carcinogenicity of tobacco-specific N-nitrosamines. Chemical Research in Toxicology, 11(6), 559-603. View Source
[2] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. (2012). Personal Habits and Indoor Combustions. Volume 100E. N′-Nitrosonornicotine (NNN). View Source
Why NNN Generic Substitution Fails
Generic substitution of NNN with other tobacco-specific nitrosamines (TSNAs) is not scientifically valid due to substantial differences in metabolic activation pathways, tissue-specific carcinogenicity, and enantiomer-dependent activity. NNN undergoes α-hydroxylation at either the 2′- or 5′-carbon of its pyrrolidine ring, with the 2′-hydroxylation pathway yielding a reactive pyridyloxobutylating species responsible for esophageal and oral cavity carcinogenesis [1]. This activation profile differs markedly from that of NNK, which produces both methylating and pyridyloxobutylating species [2]. Furthermore, NNN exists as (R)- and (S)-enantiomers that exhibit up to 170-fold differences in catalytic efficiency by cytochrome P450 enzymes [3], and the predominant (S)-enantiomer in tobacco products is a far more potent oral cavity carcinogen than the racemate [4]. These quantitative, pathway-specific differences preclude the use of structurally similar nitrosamines as functional substitutes for NNN in both carcinogenesis research and analytical applications.
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Metabolic activation pathway mismatch
NNN undergoes α-hydroxylation yielding pyridyloxobutylating species in esophagus; NNK produces both methylating and pyridyloxobutylating species, leading to different tissue-specific adduct profiles.
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Enantiomer-dependent carcinogenicity
(S)-NNN is the predominant oral cavity carcinogen enantiomer; racemic mixture or (R)-NNN underestimates the hazard and may not transfer to enantioselective analytical or biological contexts.
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P450 2A enzyme selectivity divergence
Catalytic efficiency of NNN enantiomers varies up to 170-fold across human P450 isoforms; structurally similar nitrosamines show different kinetic profiles, limiting direct substitution in enzymology studies.
[1] Murphy, S. E., Heiblum, R., & Trushin, N. (1990). Comparative metabolism of N'-nitrosonornicotine and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone by cultured F344 rat oral tissue and esophagus. Cancer Research, 50(15), 4685-4691. View Source
[2] Hecht, S. S. (1999). DNA adduct formation from tobacco-specific N-nitrosamines. Mutation Research, 424(1-2), 127-142. View Source
[3] Wong, H. L., Murphy, S. E., & Hecht, S. S. (2005). Cytochrome P450 2A-catalyzed metabolic activation of structurally similar carcinogenic nitrosamines: N′-nitrosonornicotine enantiomers, N-nitrosopiperidine, and N-nitrosopyrrolidine. Chemical Research in Toxicology, 18(1), 61-69. View Source
[4] Balbo, S., James-Yi, S., O'Sullivan, M. G., Stepanov, I., Wang, M., Zhang, S., Kassie, F., Carmella, S., Wettlaufer, C., Hatsukami, D., & Hecht, S. S. (2013). (S)-N′-Nitrosonornicotine, a constituent of smokeless tobacco, is a powerful oral cavity carcinogen in rats. Cancer Prevention Research, 6(9), 904-912. View Source
Quantitative Evidence Guide: NNN vs Comparators
Esophageal Carcinogenesis: NNN vs NNK α-Hydroxylation
In cultured F344 rat esophagus, the α-hydroxylation of NNN was up to 10-fold greater than that of NNK, and the resulting pyridyloxobutylated DNA adduct level was 3.8 pmol/μmol guanine for NNN versus ≤0.17 pmol/μmol guanine for NNK [1]. This quantitative difference establishes NNN as the primary TSNA responsible for esophageal carcinogenesis and justifies its selection over NNK for studies focused on esophageal cancer mechanisms.
Esophageal α-Hydroxylation: NNN vs NNKHead-to-head
Up to 10-fold higher α-hydroxylation for NNN; 3.8 vs ≤0.17 pmol adducts/µmol guanine.
NNN α-hydroxylation: up to 10-fold greater than NNK
Comparator Or Baseline
NNK α-hydroxylation: baseline (1-fold)
Quantified Difference
Up to 10-fold higher α-hydroxylation for NNN vs. NNK
Conditions
Cultured F344 rat esophagus tissue explants
Why This Matters
For esophageal carcinogenesis research, NNN is the essential reference standard because it undergoes significantly greater metabolic activation to DNA-damaging species in esophageal tissue compared to NNK, which instead shows higher activity in liver and lung.
[1] Murphy, S. E., Heiblum, R., & Trushin, N. (1990). Comparative metabolism of N'-nitrosonornicotine and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone by cultured F344 rat oral tissue and esophagus. Cancer Research, 50(15), 4685-4691. View Source
Enantiomer-Specific Oral Cavity Carcinogenicity
In a chronic rat carcinogenicity study, (S)-NNN induced oral cavity tumors in all treated rats (100% incidence), while (R)-NNN was relatively weakly active and racemic NNN showed intermediate activity [1]. The 2′-hydroxylation:5′-hydroxylation metabolite ratio for (S)-NNN in cultured rat esophagus ranged from 6.22 to 8.06, compared to 1.12–1.33 for (R)-NNN (P<0.001) [2]. This enantioselective activation drives the 100% tumor incidence observed with (S)-NNN.
Oral Cavity Tumor Incidence: (S)- vs (R)-NNNHead-to-head
(S)-NNN induces oral tumors in 100% of treated rats vs. weak activity for (R)-NNN
Conditions
Chronic administration in drinking water, 14–21 ppm, 17–19 months
Why This Matters
For research on oral carcinogenesis from smokeless tobacco, procurement of enantiopure (S)-NNN is essential because the racemic mixture underestimates the true carcinogenic hazard of the predominant enantiomer found in tobacco products.
[1] Balbo, S., James-Yi, S., O'Sullivan, M. G., Stepanov, I., Wang, M., Zhang, S., Kassie, F., Carmella, S., Wettlaufer, C., Hatsukami, D., & Hecht, S. S. (2013). (S)-N′-Nitrosonornicotine, a constituent of smokeless tobacco, is a powerful oral cavity carcinogen in rats. Cancer Prevention Research, 6(9), 904-912. View Source
[2] McIntee, E. J., & Hecht, S. S. (2000). Metabolism of N′-nitrosonornicotine enantiomers by cultured rat esophagus and in vivo in rats. Chemical Research in Toxicology, 13(3), 192-199. View Source
P450 2A Enzyme Enantioselectivity for NNN
Human cytochrome P450 2A13 and 2A6, rat P450 2A3, and mouse P450 2A4/2A5 exhibit striking enantioselectivity for NNN α-hydroxylation. The catalytic efficiency (kcat/Km) for (R)-NNN differed by up to 170-fold among P450 2A enzymes, whereas the difference for (S)-NNN was 46-fold [1]. (S)-NNN 2′-hydroxylation was not observed with any P450 2A enzyme tested, whereas (R)-NNN 2′-hydroxylation occurred with Km values of 0.73–66 μM [1]. This demonstrates that enantiomer identity determines both the rate and pathway of metabolic activation.
P450 2A EnantioselectivityHead-to-head
kcat/Km varies 170-fold for (R)-NNN vs 46-fold for (S)-NNN; (S)-NNN 2′-hydroxylation not detected.
Enantiomer identity determines kinetic pathway; essential for P450 enzymology studies.
Recombinant human P450 2A13/2A6 data; model-specific interpretation.
Catalytic efficiency (kcat/Km) for α-hydroxylation by P450 2A enzymes
Target Compound Data
(R)-NNN: kcat/Km varies 170-fold across P450 2A isoforms
Comparator Or Baseline
(S)-NNN: kcat/Km varies 46-fold across the same isoforms
Quantified Difference
170-fold vs. 46-fold variation in catalytic efficiency; (S)-NNN 2′-hydroxylation not detected
Conditions
Recombinant human, rat, and mouse P450 2A enzymes expressed in Sf9 insect cells
Why This Matters
For enzymology studies of TSNA bioactivation, enantiopure NNN standards are required because the (R)- and (S)-enantiomers exhibit fundamentally different kinetic profiles and product distributions with human P450 enzymes.
[1] Wong, H. L., Murphy, S. E., & Hecht, S. S. (2005). Cytochrome P450 2A-catalyzed metabolic activation of structurally similar carcinogenic nitrosamines: N′-nitrosonornicotine enantiomers, N-nitrosopiperidine, and N-nitrosopyrrolidine. Chemical Research in Toxicology, 18(1), 61-69. View Source
Lung Tumorigenicity Potency: NNK vs NNN
In a comparative lung tumorigenesis bioassay in female A/J mice, the potency ranking for TSNA and related nitrosamines was: NDMA > NNK > NNAL > NPYR > NNN > NAB [1]. NNK was approximately twice as potent as NNN in liver and lung tissues in a lacZ transgenic mouse mutagenesis study, but NNN showed greater mutagenic activity in aerodigestive tract tissues [2]. This organ-specific potency inversion underscores the distinct carcinogenic profiles of NNN and NNK.
Lung Tumorigenicity: NNK vs NNNCross-study
NNK ~2× more potent in lung/liver; NNN ranked 5th of 6 active TSNAs in lung multiplicity.
Organ-specific potency inversion; choose NNN only for aerodigestive tract studies.
For lung carcinogenesis studies, NNK is the more potent TSNA; procurement of NNN over NNK is justified only when the research question specifically targets esophageal, oral, or nasal cavity carcinogenesis, where NNN is the dominant contributor.
Lung CarcinogenesisTumorigenicityPotency RankingTSNAIn Vivo Bioassay
[1] Amin, S., Desai, D., Hecht, S. S., & Hoffmann, D. (1996). Synthesis of tobacco-specific N-nitrosamines and their metabolites and results of related bioassays. Critical Reviews in Toxicology, 26(2), 139-147. View Source
[2] von Pressentin, M. M., Kosinska, W., & Guttenplan, J. B. (2001). Mutagenesis induced by 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone and N-nitrosonornicotine in lacZ upper aerodigestive tissue and liver and inhibition by green tea. Carcinogenesis, 22(1), 203-206. View Source
NNN Oxidative Metabolism in Human Liver Microsomes
In human hepatic microsomes, NNN was the best substrate for oxidative metabolism among the tobacco-related carcinogens tested, with a 5′-hydroxylation rate of 31 ± 17 pmol/min/mg protein [1]. The relative rates of oxidative metabolism to electrophiles or their precursors were: NNN > NNK > benzo[a]pyrene > NNAL [1]. This indicates that in human liver, NNN undergoes more rapid bioactivation than NNK or the polycyclic aromatic hydrocarbon benzo[a]pyrene.
Human Liver Microsomal MetabolismDirect comparison
NNN shows highest oxidative metabolism rate; supports use as substrate for bioactivation studies.
Human microsomal assay; inter-individual variability noted.
Human Liver MicrosomesOxidative MetabolismTSNA BioactivationIn Vitro Metabolism5′-Hydroxylation
Evidence Dimension
Rate of 5′-hydroxylation in human hepatic microsomes
Target Compound Data
NNN: 31 ± 17 pmol/min/mg protein
Comparator Or Baseline
NNK: lower rate than NNN (exact value not reported in abstract); NNAL: lowest among tested
Quantified Difference
NNN oxidative metabolism rate > NNK > BaP > NNAL
Conditions
Human hepatic microsomes, NADPH-generating system, 30-min incubation
Why This Matters
For in vitro metabolism studies using human liver preparations, NNN is the optimal substrate for investigating TSNA bioactivation pathways and for screening potential chemopreventive agents that inhibit α-hydroxylation.
Human Liver MicrosomesOxidative MetabolismTSNA BioactivationIn Vitro Metabolism5′-Hydroxylation
[1] Staretz, M. E., Murphy, S. E., Patten, C. J., Nunes, M. G., Koehl, W., Amin, S., Koop, D. R., Guengerich, F. P., & Hecht, S. S. (1997). Comparative metabolism of the tobacco-related carcinogens benzo[a]pyrene, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol, and N′-nitrosonornicotine in human hepatic microsomes. Drug Metabolism and Disposition, 25(2), 154-162. View Source
Rat Esophageal High-Affinity α-Hydroxylation
Rat esophageal microsomes exhibit a high-affinity enzyme for NNN α-hydroxylation with an apparent Km of 49 ± 6.5 μM and Vmax of 113 ± 3.7 pmol/mg/min [1]. The ratio of 2′-hydroxylation to 5′-hydroxylation was 3.2 ± 0.5 across concentrations from 1 μM to 2 mM [1]. In contrast, rat liver microsomes showed no saturation at 2 mM NNN, with 2′-hydroxylation:5′-hydroxylation ratios between 0.23 and 0.71 [1]. This tissue-specific kinetic profile explains why NNN induces esophageal but not liver tumors in rats.
Enzyme kinetics of α-hydroxylation in rat microsomes
Target Compound Data
Esophagus: Km = 49 ± 6.5 μM, Vmax = 113 ± 3.7 pmol/mg/min, 2′-OH:5′-OH ratio = 3.2
Comparator Or Baseline
Liver: no saturation at 2 mM, 2′-OH:5′-OH ratio = 0.23–0.71
Quantified Difference
Esophagus shows high-affinity saturation kinetics; liver shows low-affinity, non-saturable kinetics with reversed hydroxylation ratio
Conditions
Rat esophageal mucosal microsomes vs. hepatic microsomes, NADPH-generating system
Why This Matters
For mechanistic studies of tissue-specific carcinogenesis, NNN is the preferred TSNA because its unique high-affinity α-hydroxylation in esophageal tissue provides a clear biochemical basis for its organ-specific tumorigenicity, a property not shared by NNK or other TSNAs.
[1] Murphy, S. E., & Spina, D. A. (1994). Evidence for a high-affinity enzyme in rat esophageal microsomes which α-hydroxylates N′-nitrosonornicotine. Carcinogenesis, 15(12), 2709-2713. View Source
NNN Procurement Decision Scenarios
Esophageal Carcinogenesis Studies
Select NNN when the research objective is to study the mechanisms of esophageal cancer initiation. NNN undergoes up to 10-fold greater α-hydroxylation than NNK in esophageal tissue and generates 3.8 pmol pyridyloxobutyl DNA adducts/μmol guanine, compared to ≤0.17 pmol/μmol guanine for NNK [1]. This quantitative advantage makes NNN the appropriate reference standard for esophageal carcinogenesis studies, while NNK is better suited for lung and liver cancer models.
Oral Cavity Carcinogenesis (Smokeless Tobacco)
Select enantiopure (S)-NNN for research on oral cancer from smokeless tobacco. (S)-NNN induces oral cavity tumors in 100% of treated rats, whereas (R)-NNN is weakly active [2]. The 2′-hydroxylation:5′-hydroxylation ratio for (S)-NNN in rat esophagus is 6.22–8.06, compared to 1.12–1.33 for (R)-NNN [3]. Rac-emic NNN underestimates the true carcinogenic hazard; procurement of the (S)-enantiomer is essential for accurate risk assessment and mechanistic studies of oral carcinogenesis.
Cytochrome P450 Enzyme Kinetics Studies
Select enantiopure (R)-NNN and (S)-NNN for P450 enzymology research. The catalytic efficiency (kcat/Km) of P450 2A enzymes for (R)-NNN varies by 170-fold across isoforms, while (S)-NNN varies by 46-fold, and (S)-NNN 2′-hydroxylation is not detected with any P450 2A enzyme [4]. These enantiomer-specific kinetic differences are not observed with NNK or NNAL, making NNN enantiomers uniquely valuable for studying the structural determinants of P450-mediated nitrosamine bioactivation.
TSNA Analytical Method Validation
Select NNN certified reference material (CRM) for developing and validating LC-MS/MS or GC-MS methods to quantify TSNAs in tobacco products, biological fluids, or environmental samples. NNN is included as a certified analyte in NIST SRM 3222 (tobacco filler) alongside NNK [5], and CRM solutions at 1.0 mg/mL in methanol are available for calibration and quality control . NNN is a primary analyte in regulatory compliance testing under FDA tobacco product standards and IARC exposure assessment protocols.
Application
Selection Property
Validation Focus
Esophageal Carcinogenesis Studies
NNN-specific high-affinity α-hydroxylation in esophagus
Esophageal DNA adduct quantification and pathway response
Certified reference material for LC-MS/MS or GC-MS quantification
Method validation for tobacco products and biological matrices
[1] Murphy, S. E., Heiblum, R., & Trushin, N. (1990). Comparative metabolism of N'-nitrosonornicotine and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone by cultured F344 rat oral tissue and esophagus. Cancer Research, 50(15), 4685-4691. View Source
[2] Balbo, S., James-Yi, S., O'Sullivan, M. G., Stepanov, I., Wang, M., Zhang, S., Kassie, F., Carmella, S., Wettlaufer, C., Hatsukami, D., & Hecht, S. S. (2013). (S)-N′-Nitrosonornicotine, a constituent of smokeless tobacco, is a powerful oral cavity carcinogen in rats. Cancer Prevention Research, 6(9), 904-912. View Source
[3] McIntee, E. J., & Hecht, S. S. (2000). Metabolism of N′-nitrosonornicotine enantiomers by cultured rat esophagus and in vivo in rats. Chemical Research in Toxicology, 13(3), 192-199. View Source
[4] Wong, H. L., Murphy, S. E., & Hecht, S. S. (2005). Cytochrome P450 2A-catalyzed metabolic activation of structurally similar carcinogenic nitrosamines: N′-nitrosonornicotine enantiomers, N-nitrosopiperidine, and N-nitrosopyrrolidine. Chemical Research in Toxicology, 18(1), 61-69. View Source
[5] National Institute of Standards and Technology. (2016). SRM 3222: Cigarette Tobacco Filler Standard Reference Material. View Source
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